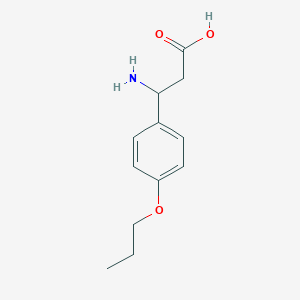

3-Amino-3-(4-propoxyphenyl)propanoic acid

Description

3-Amino-3-(4-propoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of propanoic acid, featuring an amino group and a propoxy-substituted phenyl ring

Properties

IUPAC Name |

3-amino-3-(4-propoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)11(13)8-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIBHAHGHDNCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385444 | |

| Record name | 3-amino-3-(4-propoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38499-24-0 | |

| Record name | 3-amino-3-(4-propoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-propoxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-propoxybenzaldehyde.

Aldol Condensation: The 4-propoxybenzaldehyde undergoes an aldol condensation with a suitable amine to form an intermediate.

Reduction: The intermediate is then reduced to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-3-(4-propoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propoxyphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-3-(4-ethylphenyl)propanoic acid

- 3-Amino-3-(4-isopropylphenyl)propanoic acid

- 3-Amino-3-(4-trifluoromethylphenyl)propanoic acid

- 3-Amino-3-(4-bromophenyl)propanoic acid

Uniqueness

3-Amino-3-(4-propoxyphenyl)propanoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

3-Amino-3-(4-propoxyphenyl)propanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- IUPAC Name : this compound

- CAS Number : 773125-18-1

The biological activity of this compound is primarily attributed to its role as an agonist for specific G protein-coupled receptors (GPCRs). These receptors are crucial in various signaling pathways, influencing numerous physiological processes.

Interaction with GPR88

Recent studies indicate that compounds similar to this compound can modulate the activity of GPR88, an orphan GPCR implicated in neurological functions and disorders. For instance, derivatives of this compound have shown potential in activating GPR88, leading to downstream effects such as modulation of cAMP levels and neuronal signaling .

Biological Activities

The compound exhibits several biological activities:

- Neuroprotective Effects : Research suggests that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases.

- Analgesic Properties : There is evidence indicating its potential use in pain management by modulating pain pathways.

Study on GPR88 Agonists

A study investigated the structure-activity relationship (SAR) of various derivatives of this compound. The findings revealed that modifications to the propoxy group significantly influenced receptor binding affinity and agonistic activity. For example, one derivative exhibited an EC50 value of 59 nM in cell-based assays, indicating strong potency .

Neuroprotective Effects

In a model assessing neuroprotection, this compound demonstrated a significant reduction in neuronal cell death induced by oxidative stress. This suggests its potential role as a therapeutic agent in conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.